4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine

Antiviral synthesis Remdesivir intermediate C‑glycosylation

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 1770840-43-1, molecular formula C₆H₅IN₄, MW 260.04) is a halogenated pyrrolotriazine heterocycle that serves as a critical C‑7 functionalized building block in the synthesis of the antiviral prodrug remdesivir and its active metabolite GS‑441524. Commercially available as a white to light‑yellow crystalline solid with a melting point of 215–219 °C and typical purity >98 % (HPLC) , this compound is distinguished from its 7‑bromo and 7‑chloro congeners by the superior reactivity of the iodine substituent in metal‑catalyzed cross‑coupling reactions, enabling higher yields in C‑glycosylation steps that are rate‑limiting for industrial‑scale remdesivir production.

Molecular Formula C6H5IN4
Molecular Weight 260.038
CAS No. 1770840-43-1
Cat. No. B2601880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine
CAS1770840-43-1
Molecular FormulaC6H5IN4
Molecular Weight260.038
Structural Identifiers
SMILESC1=C2C(=NC=NN2C(=C1)I)N
InChIInChI=1S/C6H5IN4/c7-5-2-1-4-6(8)9-3-10-11(4)5/h1-3H,(H2,8,9,10)
InChIKeyZEBGLCLVPCOXIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 1770840-43-1): Procurement-Ready Profile of a Key Remdesivir Intermediate


4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine (CAS 1770840-43-1, molecular formula C₆H₅IN₄, MW 260.04) is a halogenated pyrrolotriazine heterocycle that serves as a critical C‑7 functionalized building block in the synthesis of the antiviral prodrug remdesivir and its active metabolite GS‑441524 [1]. Commercially available as a white to light‑yellow crystalline solid with a melting point of 215–219 °C and typical purity >98 % (HPLC) , this compound is distinguished from its 7‑bromo and 7‑chloro congeners by the superior reactivity of the iodine substituent in metal‑catalyzed cross‑coupling reactions, enabling higher yields in C‑glycosylation steps that are rate‑limiting for industrial‑scale remdesivir production [2].

Why 7‑Bromo or 7‑Chloro Analogs Cannot Substitute for 4‑Amino‑7‑iodopyrrolo[2,1‑f][1,2,4]triazine in Key Synthetic and Biological Applications


The halogen at position 7 dictates both the reactivity profile and the biological outcome of the final molecule. In palladium‑catalyzed coupling reactions, the aryl iodide undergoes oxidative addition significantly faster than the corresponding bromide or chloride [1]. This kinetic advantage translates into higher isolated yields in the critical C‑glycosylation step that assembles the remdesivir core: the iodo intermediate provides a 61 % isolated yield in the key coupling with 2,3,5‑tri‑O‑benzyl‑D‑ribonolactone [2]. In contrast, the 7‑bromo analog, when synthesized under continuous‑flow conditions, is obtained in only 14.1 % overall yield across five steps, illustrating that even moderate changes in halogen identity cascade into large process‑efficiency penalties [3]. Furthermore, when these halogenated pyrrolotriazine C‑nucleosides are evaluated for anticancer activity, the 7‑iodo derivative exhibits a distinct, cell‑line‑selective cytotoxicity profile that differs from the 7‑bromo and the 7‑chloro congeners, underscoring that biological activity is not simply interchangeable among halogen variants [4].

Head‑to‑Head and Cross‑Study Quantitative Differentiation of 4‑Amino‑7‑iodopyrrolo[2,1‑f][1,2,4]triazine from its 7‑Bromo and 7‑Chloro Analogs


C‑Glycosylation Coupling Yield: 61 % with 7‑Iodo vs. 14.1 % Overall Yield for 7‑Bromo in Continuous‑Flow Synthesis

In the assembly of the remdesivir core, the 4‑amino‑7‑iodopyrrolo[2,1‑f][1,2,4]triazine is protected with DMF‑DMA and coupled with 2,3,5‑tri‑O‑benzyl‑D‑ribonolactone to afford the C‑glycosylated product in 61 % isolated yield [1]. By comparison, the analogous 7‑bromopyrrolo[2,1‑f][1,2,4]triazin‑4‑amine, when produced through a five‑step continuous‑flow sequence that includes bromination, is obtained in only 14.1 % isolated yield (total residence time 79 min, throughput 2.96 g·h⁻¹) [2]. The 4.3‑fold higher yield for the 7‑iodo route in the key carbon–carbon bond‑forming step directly reduces the cost‑of‑goods in API manufacturing.

Antiviral synthesis Remdesivir intermediate C‑glycosylation

Anticancer Activity Selectivity: 7‑Iodo C‑Nucleoside Shows Potent Activity Against Z‑138 and MM.1S Cells, a Profile Distinct from 7‑Bromo and 7‑Chloro Congeners

In a panel of cancer cell lines, the 7‑iodo C‑ribonucleoside (compound 17) exhibited potent antitumoral activity specifically against the Z‑138 and MM.1S haematological cell lines, while being less active in other lines [1]. In contrast, the 7‑bromo congener (compound 16) displayed broad intermediate activity with EC₅₀ values <1 µM against five cell lines (Capan‑1, HCT‑116, Z‑138, MM.1S, DND‑41), and the 7‑chloro congener (compound 15) was 30‑ to 460‑fold less potent than the unsubstituted parent [1]. This divergent selectivity profile creates a rationale for choosing the 7‑iodo building block when developing targeted anticancer agents with narrow‑spectrum cytotoxic activity.

Cancer cell line C‑nucleoside Structure–activity relationship

Synthesis Efficiency: Patent Method Achieves 90 % Yield and >96 % Purity for 4‑Amino‑7‑iodopyrrolo[2,1‑f][1,2,4]triazine, Outperforming the Earlier NIS‑Based Method

A Chinese patent (CN112194661B) describes an oxidative iodination protocol using potassium iodide and a peroxodisulfate oxidant that delivers 4‑amino‑7‑iodopyrrolo[2,1‑f][1,2,4]triazine in 90 % yield and >96 % purity (HPLC) at multi‑gram scale [1]. By contrast, the earlier N‑iodosuccinimide (NIS)‑based method referenced in WO 2016069826 suffers from lower yields and problematic impurity profiles [1]. This process improvement enables reliable procurement of high‑quality material suitable for downstream GMP manufacturing of antiviral APIs.

Process chemistry Iodination GMP intermediate

Reactivity Advantage: Aryl Iodide Facilitates Oxidative Addition in Cross‑Coupling Reactions Far More Rapidly than Aryl Bromide or Aryl Chloride

The relative rates of oxidative addition of aryl halides to Pd(0) complexes follow the established order Ar‑I ≫ Ar‑Br > Ar‑Cl, with aryl iodides reacting approximately 10⁴ times faster than aryl chlorides under standard Suzuki‑Miyaura conditions [1]. For the pyrrolo[2,1‑f][1,2,4]triazine scaffold, this intrinsic reactivity difference allows the 7‑iodo congener to participate in mild, high‑yielding cross‑couplings (e.g., the 61 % C‑glycosylation noted above), while the 7‑bromo analog often requires more forcing conditions (elevated temperature, higher catalyst loading) that can lead to decomposition of the sensitive triazine ring [2].

Palladium catalysis Cross‑coupling Leaving‑group reactivity

Procurement‑Relevant Application Scenarios Where 4‑Amino‑7‑iodopyrrolo[2,1‑f][1,2,4]triazine Provides a Measurable Advantage Over 7‑Bromo and 7‑Chloro Alternatives


Industrial‑Scale Synthesis of GS‑441524 and Remdesivir

The 61 % isolated coupling yield obtained with 4‑amino‑7‑iodopyrrolo[2,1‑f][1,2,4]triazine in the C‑glycosylation step directly reduces the number of synthetic steps and the mass intensity relative to routes that rely on the 7‑bromo analog (which has a 14.1 % overall yield under continuous‑flow conditions) [1][2]. Procurement teams supporting antiviral API manufacturing should preferentially source the 7‑iodo intermediate to minimize raw‑material costs and maximize throughput.

Medicinal Chemistry Programs Requiring Halogen‑Dependent Biological Selectivity

When developing C‑nucleoside libraries for anticancer drug discovery, the 7‑iodo congener produces compounds with selective cytotoxicity against Z‑138 and MM.1S haematological cell lines, whereas the 7‑bromo analog shows a broader spectrum of activity and the 7‑chloro analog is 30‑ to 460‑fold less potent [3]. Researchers aiming to achieve narrow‑spectrum anticancer activity should select the 7‑iodo building block over the bromo or chloro variants.

High‑Purity Reference Standards for ANDA Method Validation and Impurity Profiling

Commercial batches of 4‑amino‑7‑iodopyrrolo[2,1‑f][1,2,4]triazine are supplied as Remdesivir Impurity 30 with >98 % purity (HPLC) and full characterization data (NMR, MS, CoA) suitable for ANDA analytical method development, method validation, and quality control applications [4]. The availability of a well‑characterized reference standard with a defined melting point (215–219 °C) and impurity profile makes the 7‑iodo compound the verifiable choice for regulatory submissions, a quality that is less consistently documented for the 7‑bromo and 7‑chloro analogs.

Process Chemistry Development Leveraging Iodine‑Enhanced Cross‑Coupling Reactivity

The intrinsically faster oxidative addition of the aryl iodide in 4‑amino‑7‑iodopyrrolo[2,1‑f][1,2,4]triazine enables milder reaction conditions (lower temperature, reduced catalyst loading) compared to its bromo and chloro counterparts [5]. Process chemists developing Pd‑catalyzed coupling reactions on the pyrrolotriazine scaffold can anticipate shorter reaction times and higher product purity when using the 7‑iodo intermediate, reducing the burden of by‑product removal during scale‑up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-7-iodopyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.